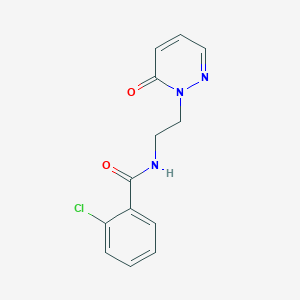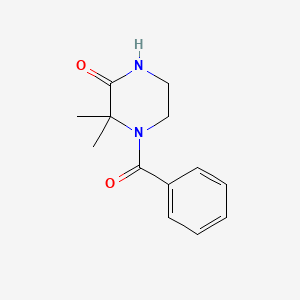
4-Benzoyl-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3,3-dimethylpiperazin-2-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.283. It is a derivative of 3,3-Dimethylpiperazin-2-one , which is a solid substance stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is derived from its parent compound, 3,3-Dimethylpiperazin-2-one, which has a molecular formula of C6H12N2O . The benzoyl group attached to the piperazine ring contributes to the unique properties of this compound.Applications De Recherche Scientifique
Corrosion Inhibition
One area of application for derivatives of 4-Benzoyl-3,3-dimethylpiperazin-2-one is in the field of corrosion inhibition. Compounds similar in structure have been studied for their potential to protect mild steel in acidic environments. These studies found that certain derivatives could effectively inhibit corrosion, with their performance evaluated through electrochemical methods and surface analysis techniques. The efficacy of these inhibitors was linked to their adsorption on the metal surface, which involves both physical and chemical interactions, adhering to the Langmuir isotherm model. This suggests that such compounds could be used to enhance the durability of metals in corrosive conditions (Chafiq et al., 2020).
Anticancer and Enzyme Inhibition
Another significant application is in the development of new anticancer agents and enzyme inhibitors. Derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines and their potential to inhibit critical enzymes like thymidylate synthase, which is a target for cancer therapy. These studies employ both in vitro assays and in silico modeling to identify compounds with promising anticancer activities and favorable drug-like properties. The findings indicate the potential of these derivatives as leads for developing new cancer therapeutics (Sanad et al., 2022).
Drug Discovery and Pharmacology
In pharmacological research, derivatives of this compound have been explored for various applications, including as CCR1 antagonists for treating inflammatory diseases, highlighting their potential utility in developing new therapeutic agents. These studies not only focus on the biological activity of such compounds but also examine their pharmacokinetic properties, aiming to identify candidates with optimal profiles for further development (Norman, 2006).
Safety and Hazards
The parent compound, 3,3-Dimethylpiperazin-2-one, has some safety information available. It has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust, fume, gas, mist, vapours, and spray, and to use personal protective equipment .
Propriétés
IUPAC Name |
4-benzoyl-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2)12(17)14-8-9-15(13)11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHGLFLMUBJWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

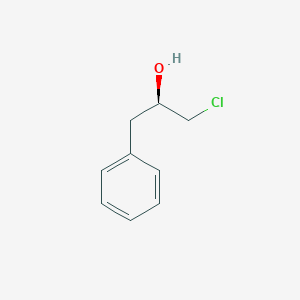
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
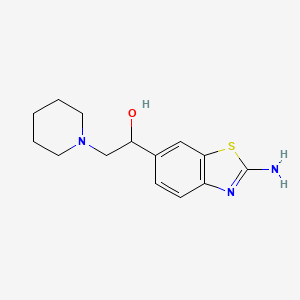

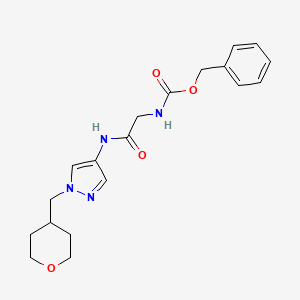



![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)
